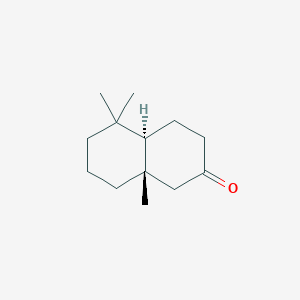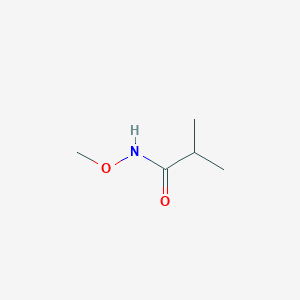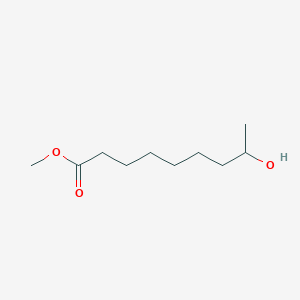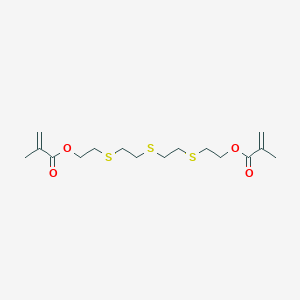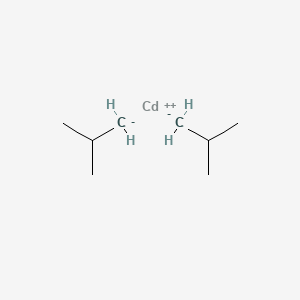
cadmium(2+);2-methanidylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium(2+);2-methanidylpropane is a coordination compound where cadmium ions are coordinated with 2-methanidylpropane ligands. Cadmium is a transition metal known for its toxicity and various industrial applications. The compound’s unique structure allows it to participate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Cadmium(2+);2-methanidylpropane can be synthesized through coordination reactions involving cadmium salts and 2-methanidylpropane ligands. One common method involves reacting cadmium acetate with 2-methanidylpropane in an appropriate solvent under controlled temperature and pH conditions . The reaction typically requires a ligand-to-metal ratio that ensures complete coordination of the cadmium ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale coordination reactions in batch reactors. The process includes purification steps such as recrystallization and solvent extraction to obtain high-purity products .
化学反应分析
Types of Reactions
Cadmium(2+);2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents like hydrogen gas.
Substitution: Ligand substitution reactions are common, where the 2-methanidylpropane ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Other ligands like phosphines or amines under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes .
科学研究应用
Cadmium(2+);2-methanidylpropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other cadmium complexes.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials and catalysts.
作用机制
The mechanism by which cadmium(2+);2-methanidylpropane exerts its effects involves coordination with target molecules. The cadmium ions can interact with various cellular components, disrupting normal cellular functions. This interaction often involves pathways related to oxidative stress and signal transduction .
相似化合物的比较
Similar Compounds
Cadmium(II)-Organic Frameworks: Contain similar cadmium coordination but with different ligands.
Cadmium(II) Coordination Polymers: Similar in structure but may have different ligands and properties.
Uniqueness
Cadmium(2+);2-methanidylpropane is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .
属性
CAS 编号 |
3431-68-3 |
|---|---|
分子式 |
C8H18Cd |
分子量 |
226.64 g/mol |
IUPAC 名称 |
cadmium(2+);2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Cd/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI 键 |
FILBHZGLHIPLOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



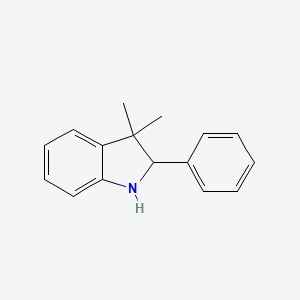
![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
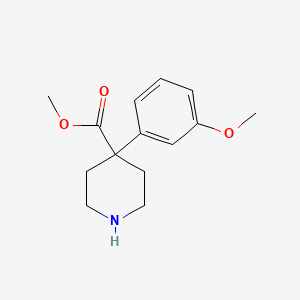
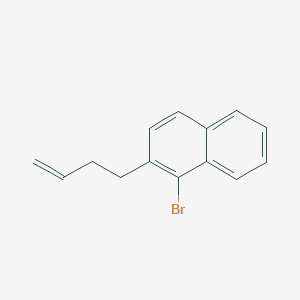
![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
